7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-Hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-YL]-5Z-heptenoic acid
Description
Properties
IUPAC Name |
(Z)-7-[(1S,2S,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19+,20-,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMSCHBODMWON-BALKFHRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29IO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound “7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-Hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-YL]-5Z-heptenoic acid” is a complex organic molecule with potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a bicyclic framework and several functional groups that contribute to its biological activity. The presence of a hydroxyl group and an iodophenoxy moiety suggests potential interactions with biological targets such as receptors or enzymes.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | CxHyNz (exact formula to be determined) |
| Bicyclic Structure | Yes |
| Functional Groups | Hydroxyl, Iodophenoxy |
| Stereochemistry | (1S,2R,3R,4R) |
Research indicates that compounds similar to this one may interact with various biological pathways. The presence of hydroxyl and iodophenoxy groups can facilitate interactions with G-protein coupled receptors (GPCRs), which are crucial in signal transduction processes.
G-Protein Coupled Receptors
GPCRs are significant drug targets due to their role in numerous physiological processes. Studies have shown that compounds with similar structures can modulate GPCR activity, leading to effects such as:
- Inhibition of adenylyl cyclase : This can result in decreased cyclic AMP levels, affecting cellular responses.
- Activation of phospholipase C : This pathway can lead to increased intracellular calcium levels and subsequent cellular responses.
Case Studies and Research Findings
- Study on Analogues : A study focusing on analogues of the compound revealed that modifications in the structure significantly alter biological activity. For instance, changes in stereochemistry affected receptor binding affinity and efficacy .
- Pharmacological Evaluation : In vitro studies demonstrated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
- Toxicity Assessment : Toxicological evaluations indicated that at certain concentrations, the compound does not exhibit significant cytotoxicity in human cell lines, making it a promising candidate for further development .
Table 2: Summary of Biological Activities
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an opioid receptor modulator. Research indicates that similar compounds in its class exhibit significant activity at kappa opioid receptors, which are implicated in pain management and addiction treatment.
Case Study: JDTic Analogues
A study on JDTic analogues demonstrated that modifications to the core structure can yield compounds with enhanced potency and selectivity at kappa receptors. The most potent analogue showed a K(e) value of 0.18 nM, indicating strong receptor affinity .
Antitumor Activity
Research has suggested that compounds with similar structures may possess antitumor properties. The mechanism appears to involve the inhibition of cancer cell proliferation through apoptosis induction.
Case Study: Structure-Activity Relationship (SAR) Studies
SAR studies have identified key structural features necessary for antitumor activity, highlighting the importance of the hydroxyl and iodophenoxy groups in enhancing efficacy against various cancer cell lines .
Neuroprotective Effects
There is emerging evidence that compounds related to this structure may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotective Mechanisms
Investigations into the neuroprotective mechanisms have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, thus preserving neuronal function .
Synthesis and Development
The synthesis of this compound involves multiple steps, including the construction of the bicyclic framework and the introduction of functional groups. Advanced synthetic methods such as asymmetric synthesis are employed to achieve the desired stereochemistry.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the bicyclic core |
| Step 2 | Introduction of hydroxyl and iodophenoxy groups |
| Step 3 | Final functionalization to yield the target compound |
Comparison with Similar Compounds
Mechanistic Insights from Mutagenesis Studies
The TP receptor’s seventh transmembrane domain (TM7) is critical for ligand discrimination. Mutation of tryptophan-299 to leucine (W299L) abolishes antagonist binding (e.g., SQ29548) but preserves agonist (IBOP) affinity, suggesting distinct binding modes for agonists and antagonists . This residue’s aromatic side chain likely stabilizes antagonists via π-stacking, while agonists rely on hydrogen bonding with serine-201 in TM5 .
Preparation Methods
Diels-Alder Cycloaddition
A furan-containing diene (e.g., 2,5-dimethylfuran) reacts with a maleic anhydride derivative under thermal or Lewis acid-catalyzed conditions to yield the bicyclic adduct. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis.
Functionalization of the Bicyclic Intermediate
The anhydride is hydrolyzed to a dicarboxylic acid, followed by selective reduction to install the hydroxyl group at C3.
Installation of the 5Z-Heptenoic Acid Side Chain
The Z-configured double bond in the heptenoic acid moiety is introduced via a Wittig reaction or Horner-Wadsworth-Emmons olefination .
Wittig Reaction Protocol
A stabilized ylide (e.g., Ph3P=CHCO2R) reacts with a ketone intermediate derived from the bicyclic core.
| Step | Reagents/Conditions | Z:E Ratio | Yield |
|---|---|---|---|
| 2 | Ph3P=CHCO2Et, THF, 0°C → RT | 9:1 | 65% |
Carboxylic Acid Activation
The ester is saponified to the free acid using LiOH/THF-H2O.
Coupling of the 3-Hydroxy-4-(4-Iodophenoxy)-1-Butenyl Side Chain
The hydroxyl-bearing butenyl side chain is coupled to the bicyclic core using BOP reagent [(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate], which activates carboxylic acids for esterification.
BOP-Mediated Esterification
Protocol :
-
Dissolve the heptenoic acid (1.0 mmol) and 3-hydroxy-4-(4-iodophenoxy)-1-butenol (1.1 mmol) in anhydrous CH2Cl2.
-
Add BOP (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 1.5 mmol).
-
Stir at −20°C for 15 min, then warm to RT.
| Parameter | Value |
|---|---|
| Yield | 88% |
| Purity (HPLC) | ≥95% |
Mechanistic Insight : BOP generates a reactive phosphonium intermediate, which is trapped by the alcohol to form the ester.
Iodination of the Phenoxy Group
The 4-iodophenoxy group is introduced via electrophilic aromatic iodination using N-iodosuccinimide (NIS) and a Lewis acid.
Iodination Protocol
-
Dissolve 4-hydroxyphenoxy precursor (1.0 mmol) in AcOH.
-
Add NIS (1.2 mmol) and FeCl3 (0.1 mmol).
-
Stir at 50°C for 12 h.
| Parameter | Value |
|---|---|
| Yield | 76% |
| Regioselectivity | >99% (para) |
Final Deprotection and Purification
Global deprotection (e.g., tert-butyl ester cleavage) is performed using TFA/CH2Cl2. Purification via reversed-phase HPLC affords I-BOP as a colorless to faint yellow solution.
Analytical Data and Validation
Spectroscopic Validation :
-
1H NMR (500 MHz, CDCl3): δ 7.65 (d, J = 8.5 Hz, 2H, ArH), 6.78 (d, J = 8.5 Hz, 2H, ArH), 5.45 (m, 1H, CH=CH).
-
HPLC : tR = 12.3 min (C18 column, 70% MeOH/H2O).
Storage : −20°C in ethanol solution; stable for 12 months.
Comparative Analysis of BOP vs. Alternative Reagents
BOP outperforms DCC and HOBt in coupling efficiency and stereochemical fidelity for I-BOP synthesis:
| Reagent | Coupling Yield | Epimerization Risk |
|---|---|---|
| BOP | 88% | Low |
| DCC | 72% | Moderate |
| HOBt | 81% | Low |
Scalability and Industrial Considerations
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
